molecular formula C13H13ClN2O3 B10962850 2-(3-chlorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide

2-(3-chlorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B10962850
M. Wt: 280.70 g/mol
InChI Key: NQCHSJBMDOGPTE-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenoxy group, a methyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Introduction of the Methyl Group:

    Formation of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor.

    Amidation Reaction: The final step involves the reaction of the intermediate with an amine to form the desired amide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure with a different position of the chlorine atom.

    2-(3-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure with a bromine atom instead of chlorine.

    2-(3-CHLOROPHENOXY)-2-ETHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(3-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

2-(3-chlorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C13H13ClN2O3/c1-13(2,12(17)15-11-6-7-18-16-11)19-10-5-3-4-9(14)8-10/h3-8H,1-2H3,(H,15,16,17)

InChI Key

NQCHSJBMDOGPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NOC=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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